![molecular formula C12H14ClNO3S2 B2513900 ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate CAS No. 730949-61-8](/img/structure/B2513900.png)
ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate
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Overview
Description
This compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur . The compound has a carboxylate ester group (COOEt), a chloroacetamido group (ClCH2CONH2), and a thiopyran ring attached to the thiophene .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate thiophene derivative with chloroacetic acid or its equivalent to introduce the chloroacetamido group . The carboxylate group could be introduced through esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a six-membered thiopyran ring, a chloroacetamido group, and an ethyl ester group .Chemical Reactions Analysis
As a derivative of thiophene, this compound could potentially undergo electrophilic aromatic substitution reactions . The chloroacetamido group might also be reactive, potentially undergoing nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylate ester and chloroacetamido groups could influence its solubility .Scientific Research Applications
Chemical Synthesis and Reactivity
- A comprehensive review on the synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, which are structurally related to the compound , integrates data on synthesis methods, chemical reactivity, and biological activity. These compounds, including thioflavones and various alkyl-substituted thiochromones, demonstrate distinct chemical behaviors and potential biological activities without undergoing thiopyrone ring opening, a characteristic that differentiates them from chromone analogs. This suggests potential for diverse applications in material science and pharmaceuticals due to their stable ring structures and reactivity (V. Sosnovskikh, 2018).
Environmental and Biological Interactions
- Another study delves into the environmental and biological implications of ethyl carbamate (urethane), a compound related to the ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate, examining its occurrence at low levels in various foods and beverages, and its classification as a probable human carcinogen by the World Health Organization. The research outlines the chemical mechanisms behind ethyl carbamate formation and highlights methods for its determination and reduction in foods and beverages, indicating the importance of understanding chemical interactions in environmental health (J. Weber & V. Sharypov, 2009).
Metabolic and Toxicological Insights
- An exploration of the metabolism of halogenated ethylenes provides insight into the metabolic pathways and toxicological profiles of compounds that share functional groups or structural similarities with the compound of interest. This study reviews the formation of intermediate products and their rearrangements, contributing to our understanding of the environmental persistence and potential health impacts of such compounds (K. Leibman & E. Ortiz, 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S2/c1-2-17-11(16)9-7-4-3-5-18-12(7)19-10(9)14-8(15)6-13/h2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGGXYLSKHSQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate |
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